molecular formula C9H14BrN2O15P3 B1242103 5-Bromo-utp

5-Bromo-utp

Cat. No.: B1242103
M. Wt: 563.04 g/mol
InChI Key: IWFHOSULCAJGRM-UAKXSSHOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-utp is a synthetic nucleotide analog of uridine triphosphate, where a bromine atom is substituted at the fifth position of the uracil ring. This compound is primarily used in molecular biology and biochemistry for labeling RNA and studying transcription processes. It is incorporated into RNA in place of uridine, allowing researchers to track and analyze RNA synthesis and processing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-utp typically involves the bromination of uridine followed by phosphorylation. The process can be summarized as follows:

    Bromination of Uridine: Uridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an aqueous or organic solvent to introduce a bromine atom at the fifth position of the uracil ring.

    Phosphorylation: The brominated uridine is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) or a mixture of phosphoric acid and a condensing agent such as carbonyldiimidazole (CDI) to form the triphosphate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-utp undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiol or amine groups, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical laboratory settings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve mild temperatures and neutral to slightly basic pH.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted uridine derivatives, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific redox reaction but may include oxidized or reduced forms of the uridine derivative.

Scientific Research Applications

5-Bromo-utp has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for studying nucleotide analogs and their interactions.

    Biology: Employed in labeling RNA to study transcription, RNA processing, and RNA-protein interactions.

    Medicine: Utilized in research on RNA viruses and the development of antiviral therapies.

    Industry: Applied in the production of labeled RNA for diagnostic assays and therapeutic research.

Mechanism of Action

The primary mechanism of action of 5-Bromo-utp involves its incorporation into RNA in place of uridine. This substitution allows for the detection and analysis of newly synthesized RNA using immunological methods. The bromine atom serves as a marker that can be detected using specific antibodies, enabling researchers to track RNA synthesis and processing in real-time.

Comparison with Similar Compounds

Similar Compounds

    5-Bromouracil: A thymine analog used in DNA labeling and mutagenesis studies.

    Bromodeoxyuridine: A thymidine analog used in cell proliferation assays and cancer research.

    5-Fluorouridine: A uridine analog used in chemotherapy and antiviral research.

Uniqueness

5-Bromo-utp is unique in its specific application for RNA labeling and transcription studies. Unlike other analogs, it is incorporated into RNA rather than DNA, making it particularly useful for studying RNA synthesis and processing.

Properties

Molecular Formula

C9H14BrN2O15P3

Molecular Weight

563.04 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1

InChI Key

IWFHOSULCAJGRM-UAKXSSHOSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br

Synonyms

5-Br-UTP
5-bromo-UTP
5-bromouridine triphosphate
BrUTP-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-utp
Reactant of Route 2
5-Bromo-utp
Reactant of Route 3
5-Bromo-utp
Reactant of Route 4
Reactant of Route 4
5-Bromo-utp
Reactant of Route 5
Reactant of Route 5
5-Bromo-utp
Reactant of Route 6
Reactant of Route 6
5-Bromo-utp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.